(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine
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Overview
Description
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrrolidine ring, with a propyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with 2,4-dichlorobenzyl chloride under basic conditions to form the desired product.
Addition of the Propyl Group: The final step is the alkylation of the nitrogen atom in the pyrrolidine ring with a propyl halide, such as propyl bromide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.
2,4-Dichlorobenzylamine: Another derivative with potential biological activity.
Uniqueness
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of the 2,4-dichlorobenzyl group and the pyrrolidine ring with a propyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group and a propyl group. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with dichlorobenzyl halides or similar electrophiles.
Synthetic Pathway
- Starting Materials : Pyrrolidine, 2,4-dichlorobenzyl chloride, and propylamine.
- Reaction Conditions : The reaction is often conducted in an organic solvent such as dichloromethane (DCM) under reflux conditions.
- Purification : Post-reaction, the product is purified using column chromatography.
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been studied for its effects on serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.
Pharmacological Effects
- Antidepressant Activity : The compound has shown promise as an antidepressant in preclinical models by enhancing serotonergic and noradrenergic transmission.
- Anxiolytic Properties : Research indicates that it may reduce anxiety-like behaviors in animal models, suggesting potential utility in treating anxiety disorders.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits against oxidative stress.
Data Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidepressant | Increased serotonin levels in rodent models | |
Anxiolytic | Reduced anxiety-like behavior in mice | |
Neuroprotective | Protection against oxidative stress |
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant efficacy of this compound in a forced swim test model. Results indicated a significant reduction in immobility time compared to controls, suggesting enhanced mood elevation.
Study 2: Anxiolytic Properties
In another study, the compound was administered to rats subjected to elevated plus maze tests. The results demonstrated increased time spent in open arms, indicating reduced anxiety levels when compared to baseline measurements.
Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with this compound significantly decreased cell death rates.
Properties
CAS No. |
820981-46-2 |
---|---|
Molecular Formula |
C14H20Cl2N2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
(3S)-N-[(2,4-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20Cl2N2/c1-2-7-18(13-5-6-17-9-13)10-11-3-4-12(15)8-14(11)16/h3-4,8,13,17H,2,5-7,9-10H2,1H3/t13-/m0/s1 |
InChI Key |
QZJUHTSZXDCBOS-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
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